Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate
Description
Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate (CAS: 303090-82-6) is a substituted benzoate ester featuring a fluorine atom at the 3-position, a methoxymethyl group (-CH2-O-CH3) at the 2-position, and a methyl group at the 6-position of the benzene ring. Its molecular formula is C11H13FO3, with a molecular weight of 212.18 g/mol . Its structural complexity and substitution pattern make it a valuable intermediate in organic synthesis, particularly for exploring structure-activity relationships in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate |
InChI |
InChI=1S/C11H13FO3/c1-7-4-5-9(12)8(6-14-2)10(7)11(13)15-3/h4-5H,6H2,1-3H3 |
InChI Key |
QNRPEYMBIZUMGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)COC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate typically involves multi-step organic reactions. One common method includes the fluorination of a suitable benzoate precursor followed by the introduction of the methoxymethyl and methyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in modulating these interactions, leading to specific biological or chemical outcomes. The pathways involved may include inhibition or activation of enzymatic activities, binding to receptors, or altering cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
Key Observations:
Fluorine at the 3-position increases electronegativity, improving metabolic stability compared to non-halogenated analogs . Bromine in Methyl 6-amino-2-bromo-3-methoxybenzoate facilitates nucleophilic substitutions, making it useful in cross-coupling reactions .
Synthetic Feasibility: Methyl 3-Amino-6-Fluoro-2-Methylbenzoate achieves yields of 95-96% via optimized routes, highlighting the efficiency of amino group incorporation . The discontinued status of the target compound suggests challenges in scaling up or stabilizing intermediates like 3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde (CAS: 2379322-81-1), a likely precursor .
Ethyl 2-chloro-6-fluoro-3-methylbenzoate’s ethyl ester chain increases lipophilicity, favoring agrochemical applications .
Data-Driven Insights
Physicochemical Properties:
- Thermal Stability : Fluorine’s strong C-F bond enhances thermal stability, a trait shared with Ethyl 2-chloro-6-fluoro-3-methylbenzoate .
Biological Activity
Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate is an organic compound with a unique structure that suggests potential biological activities, particularly in the field of neuropharmacology. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C12H13F O3
- Molecular Weight : Approximately 226.23 g/mol
- Functional Groups :
- Fluorine atom at the 3-position
- Methoxymethyl group at the 2-position
- Methyl group at the 6-position on a benzoate structure
The specific arrangement of these substituents influences its electronic properties and reactivity, which are crucial for its biological activity.
Comparison with Related Compounds
The following table summarizes some structurally similar compounds and their known biological activities:
| Compound Name | Structural Features | Known Biological Activity |
|---|---|---|
| Methyl 6-fluoro-2-methoxy-3-methylbenzoate | Fluorine at position 6; methoxy at position 2 | Antimicrobial properties |
| Methyl 4-fluoro-3-methylbenzoate | Fluorine at position 4; lacks methoxymethyl group | Anti-inflammatory effects |
| Methyl 3-fluoro-4-formylbenzoate | Contains an aldehyde instead of an ester group | Cytotoxicity against cancer cells |
The unique combination of functional groups in this compound may enhance its biological activity compared to these related compounds.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions, including:
- Nucleophilic Substitution : Utilizing amines or thiols to introduce functional groups.
- Oxidation Reactions : Employing oxidizing agents like potassium permanganate to modify the compound.
- Reduction Processes : Using lithium aluminum hydride for reducing functional groups.
These methods can be optimized for industrial applications to improve yield and efficiency.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Neuropharmacological Studies : Compounds with similar structures have shown promise in modulating neurotransmitter systems, indicating that this compound may also possess such capabilities.
- Anti-inflammatory Properties : Similar benzoate derivatives have demonstrated anti-inflammatory effects in various models, suggesting that this compound could be explored for therapeutic uses in inflammatory conditions.
- Cytotoxicity Assessments : Related compounds have been evaluated for their cytotoxic effects against cancer cell lines, highlighting a potential avenue for further investigation into the anticancer properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
